Isopropyl 2-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
942-14-3 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
propan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
InChI Key |
ZQVYNQNVFVRHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Esterification Routes for Isopropyl 2-Chlorobenzoate (B514982) Synthesis
The synthesis of Isopropyl 2-chlorobenzoate is primarily achieved through two principal esterification routes: the acid-catalyzed reaction of the parent carboxylic acid with isopropanol (B130326) and the acylation of isopropanol using the more reactive acid chloride derivative.
The direct esterification of 2-chlorobenzoic acid with isopropanol, known as Fischer-Speier esterification, is a classic and widely used acid-catalyzed equilibrium reaction. masterorganicchemistry.comlibretexts.org In this process, a strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by isopropanol. masterorganicchemistry.com
Commonly employed catalysts include mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant (isopropanol) is typically used, which can also serve as the reaction solvent. masterorganicchemistry.com Alternatively, the removal of water, a byproduct of the reaction, using techniques like a Dean-Stark apparatus can effectively shift the equilibrium to favor the product. The reaction temperature is generally elevated, often to the reflux temperature of the alcohol, to achieve a reasonable reaction rate. google.com
The general mechanism involves several equilibrium steps:
Protonation of the carbonyl oxygen by the acid catalyst.
Nucleophilic attack by the oxygen atom of isopropanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water as a leaving group to form a protonated ester.
Deprotonation to yield the final ester, this compound, and regenerate the acid catalyst. masterorganicchemistry.com
While this method is straightforward, its efficiency is limited by the equilibrium nature of the reaction. libretexts.org
A more rapid and irreversible method for synthesizing this compound involves the acylation of isopropanol with 2-chlorobenzoyl chloride. sci-hub.se 2-Chlorobenzoyl chloride is significantly more reactive than its corresponding carboxylic acid. merckmillipore.com
The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks the highly electrophilic carbonyl carbon of the acid chloride. This process generates hydrogen chloride (HCl) as a byproduct. environmentclearance.nic.in To neutralize the corrosive and reactive HCl, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) (NEt₃) or pyridine, is typically added to the reaction mixture. sci-hub.se
A typical laboratory procedure involves adding triethylamine to a solution of 2-chlorobenzoyl chloride and isopropanol in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. sci-hub.se The reaction is often left overnight to ensure completion. The workup involves washing the reaction mixture with water to remove the triethylammonium (B8662869) chloride salt and any excess base, followed by drying and purification. sci-hub.se One study reported the synthesis of this compound from 2-chlorobenzoyl chloride and isopropanol in the presence of triethylamine, achieving a 91% yield after purification by column chromatography. sci-hub.se
Table 1: Comparison of Synthetic Routes to this compound
| Feature | Catalyzed Esterification (Fischer) | Acylation with Acid Chloride |
| Reactants | 2-Chlorobenzoic acid, Isopropanol | 2-Chlorobenzoyl chloride, Isopropanol |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, TsOH) | Stoichiometric base (e.g., NEt₃) |
| Reaction Type | Reversible, Equilibrium-limited | Irreversible, Fast |
| Byproduct | Water (H₂O) | Hydrogen Chloride (HCl), neutralized by base |
| Key Conditions | Excess alcohol, heat, water removal | Often at room temperature, base required |
| Reported Yield | Variable, depends on conditions | High (e.g., 91%) sci-hub.se |
Maximizing the yield and purity of this compound requires careful control over reaction parameters and effective purification strategies. azom.com
For the Fischer esterification route , optimization focuses on shifting the reaction equilibrium. Key strategies include:
Reactant Ratio: Using a large excess of isopropanol increases the probability of the forward reaction. masterorganicchemistry.com
Water Removal: Continuous removal of water via azeotropic distillation with a Dean-Stark trap is a highly effective method to drive the reaction to completion.
Catalyst Choice and Loading: The type and concentration of the acid catalyst can influence reaction rates and the formation of side products, such as dialkyl ethers from the self-condensation of the alcohol. google.com Surface-functionalized catalysts, like certain cation-exchange resins, have been developed to favor ester formation over ether formation. google.com
For the acylation route , optimization involves:
Temperature Control: Although the reaction is often exothermic, maintaining a controlled temperature (e.g., room temperature or below) can prevent side reactions.
Base Selection: The choice of base is important to effectively scavenge HCl without participating in unwanted side reactions.
Purification: Purity is enhanced through efficient post-reaction workup. This includes aqueous washes to remove the amine salt and excess reagents, followed by purification techniques such as distillation or column chromatography over silica (B1680970) gel to separate the final product from any unreacted starting materials or byproducts. sci-hub.segoogle.com
For both methods, final product purity is confirmed using analytical techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. sci-hub.se
Industrial-Scale Synthetic Approaches and Process Engineering
On an industrial scale, the synthesis of esters like this compound involves considerations beyond simple laboratory procedures, focusing on efficiency, safety, cost, and environmental impact. researchgate.net The choice between batch and continuous flow processing is a key decision. researchgate.net
Batch processing is common in fine chemical manufacturing. azom.com Reactions are performed in large, stirred, glass-lined reactors to protect against corrosive reagents like acids and acid chlorides. environmentclearance.nic.in Process engineering for a batch synthesis of this compound would involve:
Raw Material Handling: Safe storage and transfer of flammable isopropanol and corrosive 2-chlorobenzoyl chloride or acid catalysts.
Reaction Control: Automated systems for controlling temperature, pressure, and reactant addition rates.
Byproduct Management: For the acylation route, this includes systems for scrubbing gases like HCl. environmentclearance.nic.in For the Fischer route, it involves efficient water separation and solvent recovery systems.
Workup and Isolation: Large-scale extraction and distillation units for product purification. Agitated Nutsche Filter Dryers (ANFDs) can be used for efficient solid-liquid separation and drying if the product were to be crystallized. azom.com
Continuous flow chemistry offers significant advantages for industrial synthesis, including enhanced safety, better heat transfer, and improved consistency. researchgate.net A flow process for this compound could involve pumping streams of the reactants (e.g., 2-chlorobenzoic acid/isopropanol/catalyst) through a heated reactor tube or a series of continuous stirred-tank reactors (CSTRs). This approach allows for precise control over reaction time and temperature, potentially leading to higher yields and purity. researchgate.netresearchgate.net
Derivatization Strategies and Analogue Synthesis
The synthesis of analogues of this compound often involves modifying the starting material, 2-chlorobenzoic acid, prior to the esterification step. A common derivatization strategy is the further halogenation of the aromatic ring.
The introduction of a bromine atom onto the aromatic ring of 2-chlorobenzoic acid is a key step in the synthesis of various important chemical intermediates. patsnap.com The directing effects of the existing chloro (-Cl) and carboxylic acid (-COOH) substituents on the benzene (B151609) ring influence the position of the incoming bromine atom. Both groups are deactivating, with the chloro group being an ortho-, para-director and the carboxylic acid group being a meta-director.
The bromination of 2-chlorobenzoic acid can lead to a mixture of isomers, and achieving high regioselectivity is a significant synthetic challenge.
Using N-Bromosuccinimide (NBS): One patented method describes the monobromination of 2-chlorobenzoic acid using an NBS/sulfuric acid system. google.com This approach aims to produce 5-bromo-2-chlorobenzoic acid. The addition of a catalyst, such as sodium sulfide (B99878) or sodium sulfite, is claimed to inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer. google.com
Selectivity Issues: Other research highlights the poor selectivity of bromination reactions. One route using a sodium bromide/potassium bromate (B103136) system resulted in a 4:1 ratio of the 5-bromo to the 3-bromo product, with a yield of only about 40%. google.com While claiming that an NBS/H₂SO₄ system could improve this ratio to 18:1, the challenge of separating these isomers remains. google.com
These brominated derivatives of 2-chlorobenzoic acid can then undergo esterification with isopropanol using the methods described previously to yield the corresponding bromo-substituted this compound analogues.
Table 2: Reagents in the Bromination of 2-Chlorobenzoic Acid
| Reagent/System | Purpose | Notes | Reference |
| N-Bromosuccinimide (NBS) / H₂SO₄ | Brominating agent and acid catalyst | Used for monobromination to produce 5-bromo-2-chlorobenzoic acid. | google.comgoogle.com |
| Sodium Sulfide / Sodium Sulfite | Selectivity-enhancing catalyst | Added to inhibit the formation of the 4-bromo isomer. | google.com |
| Sodium Bromide / Potassium Bromate | Brominating system | Resulted in poor selectivity between 5-bromo and 3-bromo isomers. | google.com |
Synthesis of Related Chlorobenzoate Esters
The synthesis of chlorobenzoate esters, beyond the specific example of this compound, encompasses a variety of methodologies tailored to the desired ester and the available starting materials. The primary methods include the Fischer-Speier esterification of chlorobenzoic acids, reactions of chlorobenzoyl chlorides with alcohols, and other specialized techniques for introducing specific functionalities. These methods allow for the preparation of a diverse range of chlorobenzoate esters with varying substitution patterns on both the aromatic ring and the ester group.
The Fischer-Speier esterification is a widely used, acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commdpi.com This equilibrium-driven process typically employs an excess of the alcohol or the removal of water to drive the reaction towards the ester product. masterorganicchemistry.compressbooks.pub Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com For instance, the synthesis of methyl benzoate (B1203000) from benzoic acid and methanol (B129727) with a sulfuric acid catalyst is a classic example of this method. operachem.com This approach is applicable to the synthesis of various chlorobenzoate esters by substituting the corresponding chlorobenzoic acid and alcohol. For example, ethyl-4-fluoro-3-nitro benzoate has been synthesized from 4-fluoro-3-nitrobenzoic acid and ethanol (B145695) under microwave conditions with a catalytic amount of sulfuric acid, achieving good yields. usm.my The reaction temperature is a critical parameter, with optimal yields for this specific reaction being obtained between 130-150°C. usm.my
Another prevalent method involves the reaction of a chlorobenzoyl chloride with an alcohol or a phenoxide. This method is particularly useful when the corresponding carboxylic acid is less reactive or when milder reaction conditions are required. The synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) was achieved in good yield through the O-acylation of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride in the presence of triethylamine in acetonitrile (B52724) at room temperature. mdpi.com Similarly, aryl esters of chlorobenzoic acid can be prepared by reacting a chlorobenzoyl chloride with an alkali metal salt of a phenol. For example, the p-methylphenyl ester of p-chlorobenzoic acid was synthesized by reacting p-chlorobenzoyl chloride with an aqueous solution of sodium p-methylphenoxide at 0°C. google.com
The versatility of synthetic approaches allows for the preparation of a wide array of substituted chlorobenzoate esters. Research has demonstrated the synthesis of various functionalized esters, highlighting the adaptability of these reactions to different substrates. For example, benzyl (B1604629) 4-chlorobenzoate and benzyl 3-chlorobenzoate (B1228886) have been synthesized, showcasing the preparation of esters with different chlorine substitution patterns on the benzene ring. acs.org Furthermore, the synthesis of quinine (B1679958) 2-chlorobenzoate ester was accomplished by reacting quinine with 2-chlorobenzoyl chloride, illustrating the application of these methods to more complex alcohol substrates. researchgate.net
The following table provides a summary of the synthesis of various related chlorobenzoate esters, detailing the reactants, catalysts, and key reaction conditions.
| Ester Product | Reactants | Catalyst/Reagent | Solvent | Key Conditions | Reference |
| p-Methylphenyl p-chlorobenzoate | p-Chlorobenzoyl chloride, p-Methylphenol, Sodium hydroxide (B78521) | - | Water | 0°C | google.com |
| m-Methylphenyl o-chlorobenzoate | o-Chlorobenzoyl chloride, m-Methylphenol, Sodium hydroxide | - | Benzene | 15°C | google.com |
| Ethyl 4-fluoro-3-nitro benzoate | 4-Fluoro-3-nitrobenzoic acid, Ethanol | Sulfuric acid | Ethanol | Microwave, 130-150°C | usm.my |
| 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | 8-Hydroxyquinolin-2(1H)-one, 4-Chlorobenzoyl chloride | Triethylamine | Acetonitrile | Room temperature, 3 h | mdpi.com |
| Benzyl 4-chlorobenzoate | 4-Chlorobenzaldehyde, Benzyl halide, Pd(OAc)₂, DBU | Pd(OAc)₂/DBU | DMSO | N₂ atmosphere | acs.org |
| Quinine 2-chlorobenzoate | Quinine, 2-Chlorobenzoyl chloride | - | - | - | researchgate.net |
These examples underscore the broad scope of synthetic methodologies available for the preparation of chlorobenzoate esters with diverse structural features. The choice of method often depends on the specific substituents present on the aromatic ring and the nature of the alcohol, allowing for the targeted synthesis of compounds with desired properties.
Chemical Reactivity and Mechanistic Transformations
Hydrolytic Cleavage of the Ester Bond
The ester linkage in isopropyl 2-chlorobenzoate (B514982) is susceptible to hydrolysis, a reaction that breaks the ester bond to form 2-chlorobenzoic acid and isopropanol (B130326). This process can be catalyzed by either acids or bases, with each following a distinct mechanistic pathway.
The acid-catalyzed hydrolysis of esters is a reversible process. The mechanism for the hydrolysis of isopropyl 2-chlorobenzoate in the presence of an acid catalyst, typically a strong mineral acid, involves several key steps. The reaction is initiated by the protonation of the carbonyl oxygen of the ester. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Following protonation, a water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs from the attacking water molecule to one of the oxygen atoms of the original ester group. The final step involves the elimination of isopropanol as the leaving group and the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form 2-chlorobenzoic acid. The kinetics of the hydrolysis of alkyl benzoates in concentrated sulfuric acid have been studied, and Hammett plots have been used to establish the AAl1 and AAc1 mechanisms for these reactions rsc.org.
General Mechanism for Acid-Catalyzed Ester Hydrolysis:
Protonation of the carbonyl oxygen: The ester is activated by the acid catalyst.
Nucleophilic attack by water: A water molecule attacks the carbonyl carbon.
Proton transfer: A proton is transferred to the alkoxy group.
Elimination of the alcohol: The protonated alkoxy group leaves as an alcohol.
Deprotonation: The catalyst is regenerated, and the carboxylic acid is formed.
Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that produces the carboxylate salt of the corresponding carboxylic acid and an alcohol. In the case of this compound, the reaction with a strong base, such as sodium hydroxide (B78521), yields sodium 2-chlorobenzoate and isopropanol.
The mechanism of base-mediated hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Unlike the acid-catalyzed pathway, the carbonyl oxygen is not protonated. The tetrahedral intermediate then collapses, and the alkoxide ion (isopropoxide in this case) is eliminated as the leaving group. The isopropoxide ion is a strong base and subsequently deprotonates the newly formed 2-chlorobenzoic acid to produce isopropanol and the 2-chlorobenzoate anion. The rate of this reaction is influenced by the concentration of both the ester and the base. Studies on the base-catalyzed hydrolysis of various acetate (B1210297) esters have provided insights into the kinetics of such reactions researchgate.net.
General Mechanism for Base-Mediated Ester Hydrolysis:
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon.
Formation of a tetrahedral intermediate: A negatively charged intermediate is formed.
Elimination of the alkoxide: The tetrahedral intermediate collapses, expelling the alkoxide.
Proton transfer: The alkoxide deprotonates the carboxylic acid.
Reduction Pathways of the Carboxylic Ester Moiety
The carboxylic ester group in this compound can be reduced to the corresponding primary alcohol, (2-chlorophenyl)methanol.
Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, but it is generally considered too mild to reduce esters under standard conditions. However, under specific conditions, such as in refluxing diglyme (B29089) (162 °C), NaBH₄ can effectively reduce aromatic esters to their corresponding benzyl (B1604629) alcohols in high yields mdma.chtandfonline.com. This includes sterically hindered esters like t-amyl 2-chlorobenzoate, which is structurally similar to this compound mdma.chtandfonline.com. Therefore, it is expected that this compound can be reduced to (2-chlorophenyl)methanol using NaBH₄ in a high-boiling solvent like diglyme.
The mechanism for this reduction is believed to involve the coordination of the borohydride to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. This process may occur multiple times, ultimately leading to the formation of an alkoxide intermediate which, upon workup with water or acid, yields the primary alcohol.
Table 1: Reduction of Aromatic Esters with NaBH₄
| Ester | Product | Yield (%) | Conditions |
|---|---|---|---|
| t-Amyl 2-chlorobenzoate | (2-Chlorophenyl)methanol | High | NaBH₄ in refluxing diglyme |
Nucleophilic Aromatic Substitution Reactions on the Chlorinated Phenyl Ring
The chlorine atom on the aromatic ring of this compound can potentially be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. However, for an SNAr reaction to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group wikipedia.orgchemistrysteps.com.
The isopropyl carboxylate group (-COOCH(CH₃)₂) is a deactivating group for electrophilic aromatic substitution, but it is only a weak to moderate electron-withdrawing group for nucleophilic aromatic substitution. Therefore, this compound is not expected to be highly reactive towards SNAr reactions under mild conditions. More forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to facilitate the substitution of the chlorine atom.
An example of a nucleophilic substitution on a related compound is the reaction of methyl p-chlorobenzoate with a Grignard reagent in the presence of an iron catalyst. In this case, the Grignard reagent acts as a nucleophile, displacing the chloride wikipedia.org. This suggests that with appropriate catalytic activation, the chlorine atom in this compound could potentially be substituted.
Other Reactivity Patterns of the Isopropyl Ester Linkage
The isopropyl ester linkage exhibits reactivity beyond hydrolysis and reduction. Esters can react with strong acids to liberate heat, along with the corresponding alcohol and acid noaa.gov. They also generate heat upon interaction with caustic solutions noaa.gov. Mixing esters with alkali metals and hydrides can generate flammable hydrogen gas noaa.gov. Furthermore, esters can undergo vigorous reactions with strong oxidizing acids, nitrates, and strong alkalis noaa.gov.
The isopropyl group itself, being a secondary alkyl group, can influence the reactivity of the ester. For instance, in the context of hydrolysis, the secondary nature of the isopropanol leaving group can affect the reaction rate compared to primary or tertiary alcohols.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of Isopropyl 2-chlorobenzoate (B514982), offering precise information about the atomic arrangement within the molecule.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Isopropyl 2-chlorobenzoate, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the chlorobenzoyl group and the aliphatic protons of the isopropyl moiety.
The aromatic region would display complex multiplets corresponding to the four protons on the benzene (B151609) ring. The isopropyl group would be characterized by a septet for the single methine (CH) proton, coupled to the six equivalent methyl (CH₃) protons, which would appear as a doublet. The integration of these signals would correspond to the number of protons in each environment (4H for the aromatic ring, 1H for the methine, and 6H for the methyls).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.7 - 7.8 | Multiplet | - | Aromatic Protons (H) |
| ~ 7.3 - 7.5 | Multiplet | - | Aromatic Protons (H) |
| ~ 5.1 - 5.3 | Septet | ~ 6.3 | Isopropyl -CH- |
| ~ 1.3 - 1.4 | Doublet | ~ 6.3 | Isopropyl -CH₃ |
Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. The spectrum for this compound would exhibit distinct peaks for each unique carbon atom. This includes the carbonyl carbon of the ester, the six carbons of the aromatic ring (with the carbon attached to the chlorine showing a characteristic shift), and the two distinct carbons of the isopropyl group (methine and methyl). Data from analogous compounds like 2-chlorobenzoic acid and other esters suggest the approximate chemical shifts for these carbons. chemicalbook.comchemicalbook.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 | Ester Carbonyl (C=O) |
| ~ 134 | Aromatic C-Cl |
| ~ 132 | Aromatic C-H |
| ~ 131 | Aromatic C-H |
| ~ 130 | Aromatic C-CO |
| ~ 128 | Aromatic C-H |
| ~ 126 | Aromatic C-H |
| ~ 69 | Isopropyl -CH- |
| ~ 22 | Isopropyl -CH₃ |
In the synthesis of this compound via the esterification of 2-chlorobenzoic acid and isopropanol (B130326), a flow NMR setup could continuously circulate the reaction mixture through the spectrometer. rsc.org Analysts could monitor the reaction kinetics by:
Tracking the decrease in the signal intensity of the acidic proton of 2-chlorobenzoic acid.
Observing the consumption of isopropanol.
Quantifying the appearance and increase of the characteristic product signals, such as the isopropyl methine septet.
This non-invasive, continuous analysis provides detailed kinetic data, helps in reaction optimization, and ensures reaction completion without the need for offline sampling. magritek.comacs.org
Vibrational Spectroscopy: FT-IR and Raman Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The FT-IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Other key bands would include C-O stretching vibrations, C-H stretching from the aromatic and aliphatic portions, aromatic C=C ring stretches, and a C-Cl stretching vibration. Analysis of related structures like 2-chlorobenzoic acid and compounds with isopropyl groups confirms the expected regions for these vibrations. researchgate.netresearchgate.net
Table 3: Expected Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium |
| ~ 2980 - 2850 | Aliphatic C-H Stretch | Medium |
| ~ 1730 - 1715 | Ester C=O Stretch | Strong |
| ~ 1600 - 1450 | Aromatic C=C Stretch | Medium-Weak |
| ~ 1300 - 1100 | Ester C-O Stretch | Strong |
| ~ 800 - 600 | C-Cl Stretch | Medium-Strong |
In-situ FT-IR spectroscopy is a widely used Process Analytical Technology (PAT) tool for understanding and monitoring chemical reactions in real-time. mt.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously throughout the synthesis of this compound. nih.gov
This method allows for the tracking of key reaction species by monitoring their characteristic infrared bands. For an esterification reaction, one would typically observe:
The disappearance of the broad O-H stretch from the carboxylic acid reactant (around 3300-2500 cm⁻¹). mdpi.com
The appearance and growth of the strong ester carbonyl (C=O) band (around 1730-1715 cm⁻¹). youtube.com
Changes in the fingerprint region (below 1500 cm⁻¹) that can be correlated with the concentration profiles of reactants, intermediates, and the final product. youtube.com
This real-time data is crucial for determining reaction endpoints, elucidating reaction mechanisms, and ensuring process consistency and safety. mt.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum provides key information based on the characteristic cleavage of its ester functional group and the presence of a chlorine atom.
When subjected to electron impact (EI) ionization, the this compound molecule loses an electron to form a molecular ion ([M]•+). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of signals, [M]•+ and [M+2]•+, separated by two mass units, with a characteristic intensity ratio of roughly 3:1. docbrown.info
The fragmentation of the molecular ion is typically dominated by several key pathways. The most common fragmentation modes for esters involve cleavage of the bonds adjacent to the carbonyl group (alpha cleavage) and the ester oxygen. youtube.commiamioh.edu
Key fragmentation pathways for this compound include:
Loss of the Isopropyl Radical: Cleavage of the O-C bond of the isopropyl group results in the loss of an isopropyl radical (•C₃H₇), leading to the formation of a 2-chlorobenzoyl cation. This is often a prominent peak in the spectrum.
Loss of Propene: A McLafferty-type rearrangement can lead to the elimination of a neutral propene molecule (C₃H₆), resulting in the formation of a 2-chlorobenzoic acid radical cation.
Formation of Acylium Ion: Alpha cleavage between the carbonyl carbon and the aromatic ring can lead to the loss of a chlorophenyl radical, forming an isopropyloxycarbonyl cation. However, the formation of the chlorobenzoyl acylium ion is generally more favorable due to the stability of the aromatic cation. libretexts.org
Loss of the Isopropoxy Radical: Cleavage of the bond between the carbonyl carbon and the ester oxygen results in the loss of the isopropoxy radical (•OCH(CH₃)₂), yielding a highly stable 2-chlorobenzoyl acylium ion ([C₇H₄ClO]⁺). This is often the base peak in the spectrum of aromatic esters. youtube.com
Cleavage of the C-Cl bond: Fragmentation may also involve the loss of a chlorine radical (•Cl) from the molecular ion or other fragments, which would be indicated by a loss of 35 or 37 mass units.
The analysis of these characteristic fragments allows for the unambiguous identification of this compound and provides confirmation of its molecular structure. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (for ³⁵Cl) | m/z Value (for ³⁷Cl) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|---|
| 200 | 202 | [C₁₀H₁₁³⁵ClO₂]•+ | - |
| 185 | 187 | [C₉H₈³⁵ClO₂]•+ | •CH₃ |
| 157 | 159 | [C₇H₄³⁵ClO]⁺ | •OCH(CH₃)₂ |
| 141 | 143 | [C₇H₄O₂]⁺ | •Cl |
| 139 | 141 | [C₇H₄³⁵ClO]•+ | C₃H₆ |
| 111 | - | [C₆H₄Cl]⁺ | COOCH(CH₃)₂ |
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for the separation, purification, and quantification of this compound from reaction mixtures, commercial products, and environmental samples. The choice of technique depends on the complexity of the sample matrix and the analytical objective.
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used for purity assessment and the analysis of simple mixtures.
In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column wall. For this compound, a non-polar or medium-polarity column, such as one with a DB-5 (5% phenyl-methylpolysiloxane) stationary phase, is suitable. researchgate.net
A Flame Ionization Detector (FID) can be used for quantification due to its high sensitivity to organic compounds. For definitive identification and simultaneous quantification, a Mass Spectrometer (MS) is used as the detector (GC-MS). GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the confirmation of the this compound peak and the identification of any impurities based on their mass spectra. researchgate.net The method's performance, including linearity, precision, and accuracy, is validated to ensure reliable purity determination.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most common chromatographic techniques for the analysis of a wide range of compounds, including esters like this compound. These methods are particularly useful for analyzing complex mixtures and for compounds that are not suitable for GC due to low volatility or thermal instability.
The most common mode for this analysis is Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. ekb.egnih.gov The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ekb.eg Separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a relatively non-polar molecule, is well-retained on C8 or C18 columns.
Detection is commonly performed using a UV detector, as the benzene ring in the molecule absorbs UV light. The detection wavelength is typically set around 205 nm or 258 nm to achieve high sensitivity. ekb.egnih.gov
UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. shimadzu.com This is advantageous for high-throughput screening or analyzing complex samples containing multiple closely-eluting components.
Table 2: Typical HPLC/UHPLC Parameters for Analysis
| Parameter | Typical Condition | Source |
|---|---|---|
| Technique | RP-HPLC or UHPLC | ekb.egshimadzu.com |
| Column | C18 or C8 (e.g., Zorbax SB-Aq, Shim-pack Velox C18) | ekb.egshimadzu.com |
| Column Dimensions | 150-250 mm length, 4.6 mm internal diameter | ekb.eg |
| Particle Size | 3-5 µm (HPLC), <2 µm (UHPLC) | shimadzu.com |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture | ekb.eg |
| Elution Mode | Isocratic or Gradient | ekb.eg |
| Flow Rate | 0.5 - 1.5 mL/min | nih.gov |
| Detector | UV/PDA | nih.gov |
| Detection Wavelength | ~205-260 nm | ekb.egnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. It is an essential tool for identifying unknown impurities and degradation products of this compound, especially those present at trace levels. nih.gov
Forced degradation studies, conducted under conditions such as acid/base hydrolysis, oxidation, and photolysis, can produce a variety of degradation products. nih.govactascientific.com An LC-MS method would first separate these products from the parent compound using an HPLC system. The eluent from the column is then directed into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI), where the molecules are ionized. actascientific.com
The mass spectrometer then measures the mass-to-charge ratio (m/z) of the parent ions of the degradation products. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ions are fragmented, and the resulting fragmentation pattern is analyzed. nih.govscholars.direct By comparing the molecular masses and fragmentation patterns of the degradation products with that of the parent compound, their structures can be accurately elucidated. nih.govnih.gov
X-ray Diffraction for Solid-State Molecular Structure Determination
The first and often most challenging step in the process is growing a single, high-quality crystal of this compound that is suitable for diffraction. nih.gov This is typically achieved by slow evaporation of a solution of the compound in an appropriate solvent. nih.gov
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, and the intensities and positions of these spots are meticulously recorded as the crystal is rotated. wikipedia.org This diffraction data is then processed computationally to generate a three-dimensional electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, and the molecular structure can be refined. wikipedia.org
The resulting structural data includes precise unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. mdpi.com For this compound, this analysis would reveal the planarity of the benzene ring, the conformation of the isopropyl ester group relative to the ring, and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal packing. nih.gov
Table 3: Example of Data Obtained from Single-Crystal X-ray Diffraction (based on a similar molecule, Isopropyl 4-aminobenzoate)
| Parameter | Example Data | Source |
|---|---|---|
| Chemical Formula | C₁₀H₁₃NO₂ | researchgate.net |
| Molecular Weight | 179.21 | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P1 | researchgate.net |
| Unit Cell Dimensions | a = 8.405 Å, b = 11.029 Å, c = 11.520 Å | researchgate.net |
| α = 89.10°, β = 77.06°, γ = 87.17° | researchgate.net | |
| Volume (V) | 1039.5 ų | researchgate.net |
| Molecules per Unit Cell (Z) | 4 | researchgate.net |
| Data Collection Method | ω scans | researchgate.net |
| Refinement Method | Full-matrix least-squares on F² | researchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chlorobenzoic acid |
| Acetonitrile |
| Methanol |
| Propene |
| Isopropyl 4-aminobenzoate |
| Chlordiazepoxide |
| p-Aminobenzoic acid |
| Lorazepam |
| Nicotinamide |
| Bupropion |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule. A typical study on Isopropyl 2-chlorobenzoate (B514982) would involve geometry optimization using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). This process calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy (most stable) conformation of the molecule. Such studies performed on the parent compound, 2-chlorobenzoic acid, have successfully predicted its structural parameters. For Isopropyl 2-chlorobenzoate, these calculations would clarify the spatial orientation of the isopropyl group relative to the chlorophenyl ring, which is crucial for understanding its chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, this analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack and predict the energy required for electronic transitions, which corresponds to absorption in UV-visible spectroscopy.
Potential Energy Surface (PES) Analysis and Reaction Mechanism Predictions
A Potential Energy Surface (PES) is a multidimensional map of a molecule's energy as a function of its geometry. By exploring the PES, chemists can identify stable isomers, transition states, and the lowest-energy pathways for chemical reactions. For this compound, a PES analysis could be used to predict the mechanisms of reactions such as hydrolysis or substitution. This involves locating the transition state structures that connect reactants to products and calculating the activation energy barriers, providing a theoretical prediction of reaction rates and feasibility.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict various spectroscopic properties. By calculating the magnetic shielding around each nucleus, one can predict the 1H and 13C NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structure. Similarly, the calculation of harmonic vibrational frequencies can predict the positions of absorption bands in infrared (IR) and Raman spectra. These theoretical spectra, when compared with experimental data, aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. For related chlorobenzoates, such theoretical predictions have shown good agreement with experimental values.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior and conformational flexibility of a molecule. An MD simulation of this compound would reveal how the molecule behaves at a given temperature, exploring the different rotational conformations (rotamers) accessible to the isopropyl and ester groups. This analysis helps in understanding the molecule's average structure and the dynamics of its conformational changes, which can influence its reactivity and interactions with other molecules.
Environmental Biogeochemistry and Degradation Pathways
Microbial Degradation Mechanisms
Microorganisms have evolved sophisticated enzymatic systems to break down chlorinated aromatic compounds like 2-chlorobenzoic acid. These mechanisms can be broadly categorized into hydrolytic, oxidative, and reductive pathways, often involving the coordinated action of different microbial species.
One of the primary strategies employed by aerobic bacteria to detoxify halogenated compounds is hydrolytic dehalogenation. This process involves enzymes known as dehalogenases, which cleave the carbon-halogen bond. For instance, 4-chlorobenzoate (B1228818) dehalogenase, a well-studied enzyme, catalyzes the removal of a chlorine atom from the aromatic ring, replacing it with a hydroxyl group nih.govacs.org. This enzymatic action converts the chlorobenzoate into a hydroxybenzoate, a less toxic intermediate that can be more readily assimilated into central metabolic pathways nih.gov.
The catalytic function of some dehalogenases, such as 4-chlorobenzoyl-CoA dehalogenase, is dependent on coenzyme A (CoA) and ATP nih.gov. The process begins with the activation of the chlorobenzoate to its CoA thioester, followed by the hydrolytic removal of the chloride ion. While much of the detailed research has focused on the 4-chloro isomer, similar hydrolytic mechanisms are implicated in the degradation of other isomers, including 2-chlorobenzoic acid.
Table 1: Examples of Dehalogenase Enzymes in Chlorobenzoate Degradation
| Enzyme Type | Example Organism | Substrate | Key Feature |
|---|---|---|---|
| 4-chlorobenzoate dehalogenase | Pseudomonas sp. CBS3 | 4-chlorobenzoate | Requires CoA and ATP for activity nih.gov |
| 2-haloacid dehalogenase | Pseudomonas spec. CBS 3 | Monohaloacetates, L-2-chloropropionate | Catalyzes stereospecific dehalogenation semanticscholar.org |
| Hydrolytic dehalogenase | Cupriavidus sp. SK-3 | 4-chlorobenzoic acid | Initiates degradation by forming 4-hydroxybenzoic acid nih.gov |
Under aerobic conditions, the most prominent degradation pathway for 2-chlorobenzoic acid is initiated by dioxygenase enzymes researchgate.netresearchgate.net. Specifically, 2-halobenzoate-1,2-dioxygenase catalyzes a dioxygenation reaction that incorporates both atoms of molecular oxygen into the aromatic ring. This crucial step leads to the formation of catechol, along with the release of the chlorine substituent and a molecule of carbon dioxide researchgate.netresearchgate.net.
The resulting catechol or chlorocatechol is a key intermediate that is further processed through ring cleavage pathways. In the ortho-cleavage pathway, enzymes like catechol-1,2-dioxygenase cleave the aromatic ring between the two hydroxyl groups jbarbiomed.comresearchgate.net. This cleavage yields intermediates such as cis,cis-muconic acid, which are then funneled into the Krebs cycle, leading to the complete mineralization of the original compound to carbon dioxide and water researchgate.netresearchgate.net. Some bacteria, such as Burkholderia cepacia 2CBS, are known to utilize this 1,2-dioxygenase reaction to degrade 2-CBA researchgate.net.
In the absence of oxygen, a different set of microbial processes dominates. Anaerobic bacteria employ a mechanism called reductive dechlorination, where the chlorinated compound serves as an electron acceptor in a form of respiration known as "dehalorespiration" nih.gov. In this pathway, the chlorine atom on the aromatic ring is removed and replaced with a hydrogen atom, a reaction catalyzed by reductive dehalogenases.
This process often involves the activation of the benzoate (B1203000) molecule by binding it to Coenzyme A (CoA) researchgate.net. The resulting benzoate-CoA can then be degraded. For instance, the anaerobic bacterium Desulfomonile tiedjei is known to catalyze the reductive dehalogenation of 3-chlorobenzoate (B1228886) to benzoate, using this process to generate energy for growth researchgate.netnih.gov. The dechlorinated benzoate intermediate is then typically mineralized to methane and carbon dioxide by other members of the anaerobic microbial community researchgate.netresearchgate.net.
The complete degradation of complex pollutants like Isopropyl 2-chlorobenzoate (B514982) in the environment is rarely accomplished by a single microbial species. Instead, it is the result of the synergistic metabolic activities of a microbial consortium mdpi.comfrontiersin.org. Different species within the consortium can perform different steps of the degradation pathway. For example, one group of bacteria may be responsible for the initial hydrolysis of the ester, while others specialize in the aerobic degradation of isopropanol (B130326) or the subsequent breakdown of 2-chlorobenzoic acid via either aerobic or anaerobic pathways.
Factors Influencing Environmental Biodegradation Kinetics
The rate and extent of the biodegradation of Isopropyl 2-chlorobenzoate are not constant but are controlled by a range of environmental and physicochemical factors. These parameters directly impact microbial growth, enzyme activity, and the bioavailability of the compound.
Several key environmental factors modulate the kinetics of biodegradation:
pH: Microbial enzymatic activity is highly sensitive to pH. Studies on chlorobenzoate-degrading bacteria have shown optimal degradation rates at pH values ranging from 7.0 to 7.5 tandfonline.comjbarbiomed.com. Deviations from this optimal range can significantly reduce the efficiency of the key enzymes involved in the degradation pathways.
Temperature: Temperature affects both microbial growth rates and enzyme kinetics. For 2-CBA degradation, optimal temperatures have been observed between 25°C and 37°C for different bacterial species like Aeromonas hydrophila and Enterobacter cloacae jbarbiomed.comtandfonline.com.
Redox State (Oxygen Availability): The presence or absence of oxygen is a critical determinant of the active degradation pathway. Aerobic pathways, involving dioxygenases, are dominant in oxygen-rich environments, while anaerobic reductive dechlorination occurs in anoxic or suboxic zones jbarbiomed.com.
Moisture: Water availability is essential for microbial activity. Soil moisture content influences substrate diffusion and the physiological state of the microorganisms, thereby affecting degradation rates.
Table 2: Optimal Environmental Conditions for 2-Chlorobenzoic Acid (2-CBA) Degrading Bacteria
| Bacterial Strain | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|
| Enterobacter cloacae | 7.5 | 37 | tandfonline.comtandfonline.com |
| Aeromonas hydrophila | 7.0 | 37 | jbarbiomed.com |
Substrate Concentration and Nutrient Availability
The efficiency of microbial degradation of chlorinated benzoates is profoundly influenced by both the concentration of the substrate and the availability of essential nutrients. High concentrations of compounds like 2-chlorobenzoic acid can be toxic to microbial cells, while very low concentrations may not be sufficient to induce the necessary catabolic enzymes. cdnsciencepub.comnih.gov
Studies on various chlorobenzoic acid (CBA) isomers have demonstrated a clear concentration-dependent effect on microbial activity. For instance, the bacterium Pseudomonas sp. strain B-300 showed toxicity at 2-CBA concentrations above 0.5% (w/v). cdnsciencepub.com Similarly, Cupriavidus sp. strain SK-3 could readily grow on 4-CBA up to a concentration of 5 mM, above which growth was impaired. nih.gov A study on Aeromonas hydrophila identified an optimal substrate concentration of 3 mM for the breakdown of 2-CBA. researchgate.net
| Microorganism | Substrate | Condition Tested | Observation | Reference |
|---|---|---|---|---|
| Aeromonas hydrophila | 2-CBA | Optimal Substrate Concentration | Degradation was optimal at 3 mM. | researchgate.net |
| Pseudomonas sp. B-300 | 2-CBA | Toxic Concentration | Concentrations above 0.5% (w/v) were toxic. | cdnsciencepub.com |
| Cupriavidus sp. SK-3 | 4-CBA | Inhibitory Concentration | Growth was impaired at concentrations above 5 mM. | nih.gov |
| Pseudomonas sp. CPE2 & Alcaligenes sp. CPE3 | Various CBAs | Nutrient Supplement (Yeast Extract) | Yeast extract (50 mg/l) increased the average dechlorination rate by up to 75%. | nih.gov |
| Aeromonas hydrophila | 2-CBA | Nitrogen Source | Most nitrogen sources reduced degradation activity. | researchgate.net |
Acclimation and Adaptation of Microbial Populations to Chlorinated Compounds
Microbial communities in contaminated environments can undergo acclimation and adaptation, leading to an enhanced capacity to degrade persistent xenobiotics like chlorinated benzoates. This adaptation is a key process in the natural attenuation of pollutants. nih.gov The process often involves a lag period, as observed in the co-metabolism of chlorobenzoates by activated sludge bacteria, which required an initial four-day period before degradation commenced. nih.gov
Adaptation can occur through several mechanisms, including mutations and the horizontal transfer of genetic material, which allows for the rapid evolution of new metabolic capabilities. nih.govresearchgate.net Bacteria can acquire novel catabolic pathways through a "patchwork assembly" of genes from different origins. nih.govnih.gov This evolutionary process is facilitated by mobile genetic elements, such as plasmids and genomic islands, which can carry genes encoding for the degradation of specific pollutants. nih.govijcmas.comnih.gov For example, catabolic genes for xenobiotics are often found on transmissible plasmids, which aids in their dissemination among a microbial population. ijcmas.com
Studies of contaminated sites have provided evidence for these adaptive processes occurring in situ. For instance, in a chlorobenzene-contaminated aquifer, the predominant degrading bacterium, Ralstonia sp. strain JS705, was found to possess a unique combination of genes for chlorocatechol degradation and a benzene-toluene type of dioxygenase. nih.gov Evidence suggested that recent horizontal gene transfer and genetic recombination between indigenous microorganisms were the mechanisms behind the evolution of this catabolic pathway, creating the capacity for natural attenuation at the site. nih.gov
Evolutionary Aspects of Microbial Metabolic Pathways for Xenobiotic Degradation
The ability of microorganisms to degrade novel, synthetic compounds like chlorinated benzoates is a testament to rapid microbial evolution. The metabolic pathways for these xenobiotics are not ancient, but rather have evolved relatively recently, likely since the widespread introduction of these chemicals into the environment. nih.gov
A primary mechanism driving this evolution is the "patchwork assembly" of catabolic pathways, where genes or gene clusters encoding different enzymatic functions are recruited from various existing pathways and assembled into a new functional sequence. nih.govnih.gov This process is heavily reliant on horizontal gene transfer (HGT) , the movement of genetic material between different organisms. researchgate.netnih.gov HGT is facilitated by mobile genetic elements like plasmids, transposons, and genomic islands, which can capture and transfer catabolic genes throughout the microbial community. nih.govijcmas.com
For example, the pathway for chlorobenzene degradation in Pseudomonas sp. strain P51 is organized in two distinct gene regions. One region, located on a transposable element, encodes the conversion of chlorobenzene to chlorocatechol and is highly similar to genes found in toluene-degrading bacteria. nih.gov The other region contains genes for chlorocatechol metabolism, which are similar to those in bacteria that degrade 3-chlorobenzoate. nih.gov The unique combination of these two gene clusters in a single organism created a novel pathway for chlorobenzene degradation. nih.govdtic.mil This assembly process allows microorganisms to rapidly adapt to new chemical niches, effectively building new pathways from a pre-existing pool of genetic parts. ijcmas.com
Advanced Applications in Chemical Synthesis
Isopropyl 2-Chlorobenzoate (B514982) as a Synthetic Building Block
The reactivity of both the ester group and the chlorinated benzene (B151609) ring makes isopropyl 2-chlorobenzoate a valuable starting material for the synthesis of more complex molecules.
This compound is an excellent precursor for a wide array of functionalized benzoic acid derivatives. The isopropyl ester group can be readily hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid. This carboxylic acid can then undergo a variety of transformations.
One important class of reactions is the amination of the chlorinated ring to produce N-aryl anthranilic acid derivatives. Copper-catalyzed cross-coupling reactions have been shown to be effective for the amination of 2-chlorobenzoic acids with various aniline derivatives, a reaction that can proceed with high chemo- and regioselectivity. researchgate.net This method is advantageous as it often does not require the protection of the carboxylic acid group. researchgate.net Similarly, N-aryl and N-alkyl anthranilic acid derivatives can be synthesized from 2-bromobenzoic acids using copper catalysis, a reaction pathway that is also applicable to their chlorinated analogues. nih.gov
Furthermore, the chloro-substituent on the aromatic ring can be replaced through various cross-coupling reactions. For instance, iron-catalyzed Kumada cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents provides a method for C(sp2)–C(sp3) bond formation, leading to alkyl-functionalized aryl benzoates. nih.govmdpi.com This approach is noted for its use of an environmentally benign and sustainable iron catalyst. nih.govmdpi.com Other cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, offer pathways to introduce a wide variety of substituents, further expanding the diversity of accessible benzoic acid derivatives. nrochemistry.com
The following table provides an overview of functionalized benzoic acid derivatives that can be synthesized from 2-chlorobenzoic acid, and by extension, from this compound after hydrolysis.
| Derivative Class | Synthetic Method | Potential Applications |
| N-Aryl Anthranilic Acids | Copper-Catalyzed Amination | Pharmaceutical intermediates |
| Alkyl-Functionalized Benzoic Acids | Iron-Catalyzed Kumada Cross-Coupling | Organic synthesis building blocks |
| Aryl-Functionalized Benzoic Acids | Suzuki Cross-Coupling | Materials science, pharmaceuticals |
| Alkynyl-Functionalized Benzoic Acids | Sonogashira Cross-Coupling | Organic electronics, drug discovery |
The structural features of this compound make it a useful intermediate in multi-step syntheses of complex organic molecules, including active pharmaceutical ingredients (APIs). The isopropyl ester can serve as a protecting group for the carboxylic acid functionality, allowing for selective reactions at other positions of the molecule. Following a series of transformations, the ester can be deprotected to reveal the carboxylic acid for further functionalization.
In the broader context of pharmaceutical synthesis, 2-chlorobenzoic acid is a known intermediate in the production of various drugs. nbinno.com While specific examples detailing the use of this compound are not prevalent in readily available literature, its role can be inferred. For instance, in a multi-step synthesis, the isopropyl ester could offer advantages in terms of solubility or reactivity compared to the free acid or other esters. The synthesis of complex pharmaceutical intermediates often involves a sequence of reactions where protecting groups are essential to avoid unwanted side reactions.
The journey from a simple intermediate to a complex API is often a lengthy one, involving numerous chemical transformations. The table below illustrates a generalized pathway where a molecule like this compound could be utilized.
| Step | Transformation | Purpose |
| 1 | Functionalization of the aromatic ring | Introduction of key structural motifs |
| 2 | Modification of other parts of the molecule | Building molecular complexity |
| 3 | Deprotection (Hydrolysis of the isopropyl ester) | Unmasking the carboxylic acid for final modifications or biological activity |
| 4 | Final functionalization/Coupling | Completion of the target molecule's synthesis |
Role in the Synthesis of Specialty Chemicals
The chemical properties of this compound also lend themselves to the synthesis of various specialty chemicals, including those used in the agrochemical and dye industries.
In the field of agrochemicals, 2-chlorobenzoic acid and its derivatives are known precursors to certain pesticides. While direct documentation of this compound's use is scarce, it can be considered a viable starting material. The synthesis of some pesticidal compounds involves ester functionalities, and the use of the isopropyl ester could be a strategic choice in a given synthetic route. For example, some synergists used in pesticidal formulations are esters, such as isopropyl myristate. google.com
The synthesis of azo dyes, a large and important class of colorants, often begins with the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species. internationaljournalcorner.com While 2-aminobenzothiazole derivatives are common starting materials for disperse dyes, the broader field of dye chemistry utilizes a vast array of aromatic intermediates. internationaljournalcorner.com Benzoic acid derivatives can be incorporated into dye structures, and the synthesis of some novel azo dyes starts from substituted salicylic acids. sphinxsai.com Although not a primary precursor, this compound could be chemically modified, for example through amination and subsequent diazotization, to serve as a precursor in the synthesis of certain azo dyes.
Integration into Multistep Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.gov The esterification of benzoic acid with various alcohols has been successfully performed in a continuous flow microwave reactor, demonstrating the feasibility of producing benzoate (B1203000) esters in a continuous manner. researchgate.net This suggests that the synthesis of this compound itself could be adapted to a continuous flow process.
Potential transformations of this compound that could be adapted for continuous flow include:
Hydrolysis: The conversion of the ester to the corresponding carboxylic acid could be achieved in a flow reactor using an acid or base catalyst.
Amination: The reaction with amines to form amides or to substitute the chlorine atom could be performed in a high-temperature/high-pressure flow reactor.
Cross-coupling reactions: Many palladium-catalyzed cross-coupling reactions have been successfully translated to continuous flow systems.
The integration of such steps into a cohesive, multi-step continuous flow synthesis would represent a state-of-the-art approach to the production of functionalized benzoic acid derivatives and other complex molecules from this compound.
The following table outlines a hypothetical multi-step continuous flow synthesis starting from 2-chlorobenzoic acid.
| Reactor Module | Reaction | Reagents | Conditions | Product |
| 1 | Esterification | Isopropanol (B130326), Acid Catalyst | High Temperature/Pressure | This compound |
| 2 | Cross-Coupling | Organoboron reagent, Palladium catalyst, Base | Elevated Temperature | Isopropyl 2-arylbenzoate |
| 3 | Hydrolysis | Aqueous Acid or Base | Elevated Temperature | 2-Arylbenzoic acid |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for isopropyl 2-chlorobenzoate, and how can reaction efficiency be quantified?
- Methodological Answer : A common approach involves the condensation of 2-chlorobenzoyl chloride with isopropyl alcohol using a nano basic catalyst (e.g., SBA-Pr-NH₂). Key parameters to optimize include catalyst concentration (0.5–2.0 mol%), reaction temperature (40–80°C), and solvent polarity. Reaction efficiency can be monitored via FT-IR spectroscopy (e.g., disappearance of the 2-chlorobenzoyl chloride carbonyl peak at ~1770 cm⁻¹) and quantified using gas chromatography (GC) with internal standards. Yield calculations should account for side products like unreacted starting materials .
Q. How can researchers ensure reproducibility in characterizing this compound derivatives?
- Methodological Answer : Reproducibility requires strict adherence to IUPAC nomenclature and standardized characterization protocols. For example:
- NMR : Report chemical shifts (δ) in ppm relative to TMS for ¹H/¹³C NMR, ensuring solvent peaks are annotated.
- Mass Spectrometry : Include fragmentation patterns (e.g., m/z 184 for [M+H]+) and cross-reference with databases like NIST Chemistry WebBook .
- Purity : Use HPLC with UV detection (λ = 254 nm) and report retention times ±0.1 min. Document all instrument calibration steps and reagent sources (e.g., Sigma-Aldryl vs. TCI) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent impurities or stereochemical variations. To address this:
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm molecular geometry.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data.
- Systematic Error Analysis : Quantify deviations using root-mean-square (RMS) error metrics and report confidence intervals .
Q. How can researchers design experiments to probe the catalytic mechanisms of this compound in click reactions?
- Methodological Answer : Mechanistic studies require kinetic and isotopic labeling experiments:
- Kinetic Profiling : Monitor reaction progress via in-situ FT-IR (e.g., azide peak at 2100 cm⁻¹) under varying Cu(I) catalyst concentrations.
- Isotope Effects : Synthesize deuterated analogs (e.g., D₃-isopropyl groups) to study hydrogen bonding interactions.
- Control Experiments : Compare reaction rates with/without catalysts and use scavengers (e.g., TEMPO) to confirm radical pathways .
Q. What statistical approaches are recommended for analyzing discrepancies in bioactivity data for this compound analogs?
- Methodological Answer : Address variability using:
- Meta-Analysis : Aggregate IC₅₀ values from ≥5 independent studies and apply Cohen’s d to quantify effect sizes.
- Multivariate Regression : Corporate variables like logP, steric bulk, and electronic effects (Hammett σ) to model structure-activity relationships.
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude non-Gaussian data points .
Experimental Design & Best Practices
Q. How should researchers integrate primary and secondary data when studying this compound’s physicochemical properties?
- Methodological Answer :
- Primary Data : Measure melting points (DSC), solubility (shake-flask method), and partition coefficients (logP via HPLC).
- Secondary Data : Cross-validate with PubChem entries (CID: [insert]) and peer-reviewed datasets (e.g., SciFinder).
- Critical Analysis : Highlight discrepancies (e.g., ±5°C melting point variations) and propose hypotheses (e.g., polymorphic forms) .
Q. What ethical and safety protocols are critical for handling this compound in lab settings?
- Methodological Answer :
- Risk Assessment : Review SDS for acute toxicity (LD₅₀ > 2000 mg/kg in rats) and environmental hazards (EC₅₀ for aquatic organisms).
- Waste Management : Neutralize acidic byproducts (e.g., HCl) with 10% NaHCO₃ before disposal.
- Documentation : Adhere to ICMJE guidelines for reporting reagent purity, storage conditions (−20°C for long-term stability), and accident mitigation steps .
Further Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
